trans-5-Pentadecene
Description
trans-5-Pentadecene (C₁₅H₃₀) is a straight-chain unsaturated hydrocarbon characterized by a trans-configuration double bond at the fifth carbon position. As a member of the alkene family, its chemical reactivity and physical properties are influenced by both the position of the double bond and the length of the carbon chain. While specific data on this compound are sparse in the provided sources, structural analogs like trans-5-Tetradecene (C₁₄H₂₈) offer insights into its behavior. Alkenes of this type are typically utilized in industrial applications such as polymer precursors or surfactants, though detailed functional uses for this compound remain underexplored in the available literature.
Properties
CAS No. |
74392-33-9 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(E)-pentadec-5-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h9,11H,3-8,10,12-15H2,1-2H3/b11-9+ |
InChI Key |
DRATYHBVBILLKG-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CCCC |
Canonical SMILES |
CCCCCCCCCC=CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Alkynes: One common method to synthesize trans-5-Pentadecene is through the partial hydrogenation of 5-pentadecyn-1-ol. This reaction typically uses a Lindlar catalyst to ensure the formation of the trans-alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods: : While specific industrial methods for this compound are not widely documented, the general principles of alkene synthesis, such as catalytic hydrogenation and olefin metathesis, are likely employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-5-Pentadecene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the compound can be reduced to form pentadecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., Br2 or Cl2) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Pentadecane.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry
- Used as a starting material for the synthesis of more complex molecules.
- Employed in studying reaction mechanisms involving alkenes.
Biology and Medicine
Industry
- Utilized in the production of surfactants and lubricants.
- Acts as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which trans-5-Pentadecene exerts its effects, particularly in biological systems, involves its interaction with lipid membranes. As a skin penetration enhancer, it disrupts the lipid bilayer, increasing the permeability of the skin to various drugs .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of this compound and Analogues
| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Estimated Boiling Point (°C) |
|---|---|---|---|---|
| This compound | C₁₅H₃₀ | Not provided | 210.40 | ~275 |
| trans-5-Tetradecene | C₁₄H₂₈ | 41446-66-6 | 196.38 | ~255 |
Table 2: Reactivity Comparison
| Property | This compound | trans-5-Tetradecene | Cis-5-Pentadecene (Hypothetical) |
|---|---|---|---|
| Hydrogenation Rate | Moderate | Moderate | Higher |
| Stability in Air | Low (Oxidizes) | Low (Oxidizes) | Lower (Due to cis strain) |
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